N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide
Description
N-(3-Cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and a cyclopropyl-hydroxypropyl moiety attached to the nitrogen atom. The cyclopropyl and hydroxyl groups in its structure may influence its pharmacokinetic (PK) properties, including metabolic stability and solubility, while the diphenyl motif likely contributes to target binding via hydrophobic interactions .
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-20(18-11-12-18)13-14-22-21(24)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20,23H,11-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKIMYWPXEBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide typically involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with 3,3-diphenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature control, mixing, and purification ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amides or other derivatives.
Scientific Research Applications
Chemokine Receptor Inhibition
Research has indicated that compounds structurally related to N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide can bind specifically to chemokine receptors such as CCR5. This binding capability suggests potential applications in treating diseases associated with these receptors, including:
- Inflammatory diseases : Such as asthma and arthritis.
- Immune-mediated diseases : Including autoimmune disorders and organ transplant rejection.
- Infectious diseases : Particularly those related to HIV .
Case Study 1: CCR5 Binding Affinity
A study on similar compounds showed that modifications to the propanamide backbone could significantly enhance binding affinity to CCR5. This suggests that this compound may also exhibit strong interactions with this receptor, warranting further investigation into its therapeutic potential against HIV and other inflammatory conditions.
Case Study 2: Anti-inflammatory Activity
In vitro studies on related compounds demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Future studies on this compound could explore its efficacy in modulating inflammatory pathways.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Benzothiazole-2-yl)-3,3-Diphenylpropanamide
- Structural Differences : The nitrogen substituent is replaced with a benzothiazole ring, introducing aromatic heterocyclic character.
N-(2-Ethoxyphenyl)-3,3-Diphenylpropanamide
- Structural Differences : Features an ethoxyphenyl group attached to the nitrogen instead of the cyclopropyl-hydroxypropyl chain.
- The absence of a hydroxyl group eliminates hydrogen-bonding capacity, possibly affecting target engagement .
- Synthesis : Similar amidation strategies are likely employed, as seen in for analogous compounds.
N-[3-(Dimethylamino)Propyl]-N-(6-Fluorobenzo[d]Thiazol-2-yl)-3-Phenylpropanamide Hydrochloride
- Structural Differences: Incorporates a dimethylaminopropyl chain and a fluorobenzothiazole group.
- Functional Impact: The dimethylamino group introduces basicity, improving solubility in acidic environments. This compound’s dual substitution pattern may offer balanced PK properties compared to the target compound’s hydroxyl and cyclopropyl groups .
3-Chloro-N-Phenyl-Phthalimide
- Structural Differences : A phthalimide derivative with a chlorophenyl group, lacking the propanamide backbone.
- Functional Impact: The rigid phthalimide core and chlorine substituent favor use as a monomer in polymer synthesis rather than biological activity. This highlights the importance of the propanamide scaffold in receptor modulation .
Pharmacokinetic and Activity Comparisons
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its chemical properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The molecular formula of this compound is , with a molecular weight of approximately 323.42 g/mol. The compound features a cyclopropyl group, two phenyl groups, and a propanamide backbone, which contribute to its unique physicochemical properties. These structural characteristics may enhance lipophilicity and influence its interaction with biological targets.
Structural Comparison
To better understand the significance of its structure, a comparison with related compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-cyclopropyl-3,3-diphenylpropanamide | Cyclopropyl and diphenyl groups | Lacks hydroxymethyl functionality |
| 2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide | Hydroxymethyl and dimethyl groups | Different functional groups affecting reactivity |
| N-(2-hydroxyethyl)-N'-phenylurea | Urea structure with phenolic derivatives | Different core structure affecting activity |
This table illustrates how slight modifications in structure can lead to varied biological activities and applications.
Pharmacological Properties
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the cyclopropyl moiety may enhance the compound's bioavailability and interaction with biological targets. Research into structurally related compounds suggests potential activities such as:
- Anti-inflammatory effects : Similar compounds have been shown to modulate inflammatory pathways.
- Analgesic properties : Some derivatives exhibit pain-relieving effects.
- Neuroprotective actions : There is evidence suggesting that related compounds may protect neuronal cells from damage.
The mechanisms through which this compound exerts its effects are not fully elucidated. However, understanding the general mechanisms of structurally similar compounds can provide insights:
- Receptor Modulation : Compounds with similar frameworks often interact with various receptors (e.g., serotonin receptors) influencing neurotransmitter release.
- Enzyme Inhibition : Some related compounds act as inhibitors of enzymes involved in inflammatory processes.
- Ion Channel Interaction : There may be interactions with ion channels that affect cellular excitability and signaling pathways.
Case Studies
Although direct case studies on this compound are scarce, research on analogs has provided valuable insights into potential applications:
- Study on Anti-inflammatory Activity : A study investigating similar diphenylpropanamides demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic use in inflammatory diseases.
- Neuroprotective Effects in Animal Models : Research involving cyclopropane derivatives indicated protective effects against oxidative stress in neuronal cells, highlighting potential neuroprotective properties.
Q & A
Q. What are the recommended synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-3,3-diphenylpropanamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of this compound likely involves amide bond formation between 3,3-diphenylpropanoic acid derivatives and 3-cyclopropyl-3-hydroxypropylamine. Key steps include:
- Coupling Reagents: Use carbodiimides (e.g., EDC/HOBt) or uronium-based reagents (e.g., HATU) to activate the carboxylic acid group for nucleophilic attack by the amine .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while controlled temperatures (0–25°C) minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures can isolate the product .
- Yield Improvement: Adjust stoichiometry (1.2:1 amine:acid ratio) and employ inert atmospheres (N₂/Ar) to prevent oxidation of the cyclopropyl group .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈N₂O₂) .
- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and -OH stretch (~3300 cm⁻¹) .
Q. What are the critical safety considerations for handling and storing this compound in laboratory settings?
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in fume hoods due to potential dust/aerosol formation .
- Storage: Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent hydrolysis of the amide bond or cyclopropyl ring oxidation .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry methods like DFT be applied to predict the reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model the compound’s geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. This predicts sites susceptible to electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to assess conformational stability of the hydroxypropyl group .
- Docking Studies: Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the diphenyl moiety’s hydrophobic interactions .
Q. What experimental strategies are effective in resolving discrepancies between theoretical predictions and empirical data regarding the compound's physicochemical properties?
Methodological Answer:
- Solubility Testing: Compare DFT-predicted logP values with experimental shake-flask/HPLC measurements in buffers (pH 4–9) to validate computational models .
- Thermal Analysis: Use DSC/TGA to measure melting points and degradation temperatures, contrasting with MD simulations of thermal stability .
- Crystallography: Single-crystal X-ray diffraction resolves structural ambiguities (e.g., cyclopropyl ring puckering) that may conflict with DFT-optimized geometries .
Q. What in vitro bioactivity assays are suitable for evaluating the pharmacological potential of this compound, considering its structural features?
Methodological Answer:
- Enzyme Inhibition: Screen against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay, leveraging the amide group’s hydrogen-bonding potential .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction, hypothesizing diphenyl groups’ role in membrane disruption .
- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) quantify affinity, with molecular docking guiding target selection .
Q. How can researchers design controlled degradation studies to assess the stability of this compound under various environmental conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
- Analytical Monitoring: Track degradation via UPLC-PDA at 254 nm, identifying byproducts with HRMS and comparing to stability-indicating methods .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40°C/75% RH) .
Q. What are the implications of the cyclopropyl and hydroxypropyl substituents on the compound's solubility and bioavailability, and how can these be experimentally modulated?
Methodological Answer:
- Solubility Studies: Measure logD (octanol-water) to quantify hydrophobicity. The cyclopropyl group reduces solubility, while hydroxypropyl enhances it via H-bonding .
- Salt Formation: React with HCl or sodium acetate to improve aqueous solubility. Monitor pH-dependent dissolution using USP apparatus II .
- Prodrug Design: Esterify the hydroxy group (e.g., with acetyl) to increase lipophilicity and membrane permeability, followed by enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
